Phenypressin

説明

Historical Milestones in Neurohypophysial Hormone Identification

The foundation for understanding hormones like Phenypressin was laid in the early 20th century with the initial identification of substances from the pituitary gland that exerted "pressor" (blood pressure raising) effects. nih.gov By the mid-20th century, the amino acid sequences of the primary mammalian neurohypophysial hormones, oxytocin (B344502) and arginine vasopressin (AVP), were elucidated, a landmark achievement that earned Vincent du Vigneaud the Nobel Prize in Chemistry in 1955. nih.govnih.gov These discoveries spurred further research into the diversity of these hormones across different vertebrate groups, revealing a fascinating evolutionary tapestry of related peptides. nih.gov While eutherian mammals were initially thought to have a conserved set of these hormones, further investigation into other mammalian lineages, such as marsupials, began to unveil novel variations. figshare.com

Identification and Isolation of Phenypressin from Marsupial Species

Investigations into the neurohypophysial hormones of marsupials revealed a more complex picture than that seen in most placental mammals. nih.gov Researchers discovered that, in addition to an oxytocin-like hormone, many marsupial species possess two distinct vasopressin-like peptides. nih.gov One of these was identified as Phenypressin. nih.gov

Phenypressin has been predominantly found in species belonging to the Macropodidae family. wikipedia.org Its presence has been confirmed in several well-known macropods, highlighting a specific distribution within this group of Australian marsupials. wikipedia.orgnih.gov

| Species | Family | Presence of Phenypressin |

| Red Kangaroo (Macropus rufus) | Macropodidae | Yes nih.govnih.gov |

| Eastern Gray Kangaroo (Macropus giganteus) | Macropodidae | Yes nih.gov |

| Tammar Wallaby (Macropus eugenii) | Macropodidae | Yes nih.govnih.gov |

| Quokka Wallaby (Setonix brachyurus) | Macropodidae | Yes wikipedia.orgnih.gov |

In these species, Phenypressin is typically the less abundant of the two vasopressin-like peptides, with lysine (B10760008) vasopressin being the more predominant form. nih.gov While other marsupial families have been found to possess vasopressin-like peptides, Phenypressin has not been specifically identified outside of the Macropodidae to date. wikipedia.org

The initial isolation and purification of Phenypressin from the posterior pituitary glands of marsupials relied on a combination of established and emerging biochemical techniques. wikipedia.orgnih.gov These methods were crucial for separating Phenypressin from other neurohypophysial hormones and preparing it for structural analysis.

Key methodologies included:

Ion-exchange chromatography: This technique was instrumental in separating the two vasopressin-like peptides found in marsupials. nih.gov

Paper chromato-electrophoresis: This method was also employed to distinguish between the different neurohypophysial peptides. wikipedia.orgnih.gov

High-pressure liquid chromatography (HPLC): Preparative HPLC became a vital tool for the efficient isolation of these peptides, including Phenypressin, from pituitary extracts. nih.gov

Structural Elucidation and Primary Sequence Determination of Phenypressin

Following its successful isolation, the next critical step was to determine the precise chemical structure of Phenypressin. This involved delineating its amino acid sequence and understanding its key structural features.

Through meticulous amino acid analysis, the primary sequence of Phenypressin was determined. nih.gov Like other vasopressin-related peptides, it is a nonapeptide, meaning it is composed of nine amino acids. portlandpress.com A defining characteristic of this family of hormones is a cyclic structure formed by a disulfide bond between two cysteine residues at positions 1 and 6. portlandpress.comresearchgate.net This disulfide bridge is essential for the peptide's three-dimensional structure and biological activity.

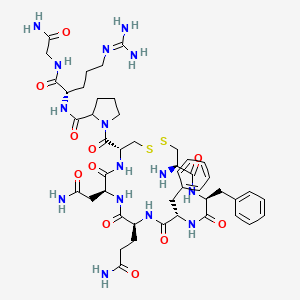

The amino acid sequence of Phenypressin is: Cys-Phe-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂ wikipedia.orgresearchgate.net

The "-NH₂" at the end of the sequence indicates that the C-terminus is amidated, a common feature of many neuropeptides. portlandpress.com

The name "Phenypressin" itself alludes to its key structural difference from the more common arginine vasopressin (AVP). wikipedia.org The primary distinction lies in the amino acid at position 2 of the peptide chain. nih.gov

| Position | Arginine Vasopressin (AVP) | Phenypressin |

| 1 | Cys | Cys |

| 2 | Tyr | Phe |

| 3 | Phe | Phe |

| 4 | Gln | Gln |

| 5 | Asn | Asn |

| 6 | Cys | Cys |

| 7 | Pro | Pro |

| 8 | Arg | Arg |

| 9 | Gly-NH₂ | Gly-NH₂ |

As the table illustrates, the tyrosine (Tyr) residue found at position 2 in AVP is replaced by a phenylalanine (Phe) residue in Phenypressin. nih.gov This single amino acid substitution is the defining characteristic of Phenypressin and is responsible for its unique identity within the vasopressin family of neurohypophysial hormones. wikipedia.orgnih.gov Despite this difference, Phenypressin and AVP can exhibit similar behaviors in certain chromatographic systems, such as having the same position on Amberlite CG-50 chromatograms, which initially made their differentiation challenging. wikipedia.orgnih.gov

特性

CAS番号 |

30635-27-9 |

|---|---|

分子式 |

C46H65N15O11S2 |

分子量 |

1068.2 g/mol |

IUPAC名 |

1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H65N15O11S2/c47-27-23-73-74-24-33(45(72)61-18-8-14-34(61)44(71)56-28(13-7-17-53-46(51)52)39(66)54-22-37(50)64)60-43(70)32(21-36(49)63)59-40(67)29(15-16-35(48)62)55-41(68)31(20-26-11-5-2-6-12-26)58-42(69)30(57-38(27)65)19-25-9-3-1-4-10-25/h1-6,9-12,27-34H,7-8,13-24,47H2,(H2,48,62)(H2,49,63)(H2,50,64)(H,54,66)(H,55,68)(H,56,71)(H,57,65)(H,58,69)(H,59,67)(H,60,70)(H4,51,52,53)/t27-,28-,29-,30-,31-,32-,33-,34?/m0/s1 |

InChIキー |

ANZXJGXSHMINOI-HXAPPMQUSA-N |

異性体SMILES |

C1CC(N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |

正規SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

製品の起源 |

United States |

Discovery, Isolation, and Initial Characterization of Phenypressin

Structural Elucidation and Primary Sequence Determination of Phenypressin

Early Synthetic Approaches and Structural Confirmation

The definitive structural confirmation of Phenypressin was achieved through chemical synthesis. The first synthesis of this nonapeptide was reported in 1962 by Huguenin and Boissonnas. nih.govmdpi.comresearchgate.net This accomplishment was a pivotal step, as it allowed for the production of a pure sample of the compound, which could then be compared directly with the natural hormone isolated from marsupial pituitary glands.

The synthetic approach was based on the proposed amino acid sequence derived from the initial characterization studies. The synthesis not only confirmed the primary structure of Phenypressin but also solidified the finding that it was a [Phe2]-arginine-vasopressin. nih.gov By successfully creating a molecule with the biological and chemical properties matching those of the isolated peptide, the synthesis provided incontrovertible proof of its structure.

The key structural feature confirmed by this early synthesis was the replacement of the tyrosine residue found at position 2 in arginine vasopressin with a phenylalanine residue. nih.govwikipedia.org This substitution is the defining characteristic of Phenypressin and accounts for its unique identity within the vasopressin family of neuropeptides. The comparison between the synthetic and natural peptides validated the results obtained from the chromatographic and amino acid analyses.

Table 2: Amino Acid Sequence Comparison

| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 |

|---|---|---|---|---|---|---|---|---|---|

| Arginine Vasopressin | Cys | Tyr | Phe | Gln | Asn | Cys | Pro | Arg | Gly-NH2 |

| Phenypressin | Cys | Phe | Phe | Gln | Asn | Cys | Pro | Arg | Gly-NH2 |

This table highlights the single amino acid substitution at position 2 that differentiates Phenypressin from Arginine Vasopressin. nih.govwikipedia.org

Biosynthesis and Neurosecretory Pathways of Phenypressin

Hypothalamic Synthesis and Prepropeptide Processing of Phenypressin

The journey of Phenypressin begins deep within the brain, where its genetic blueprint is transcribed and translated into a large, inactive precursor protein. publisherspanel.comnih.gov This precursor undergoes a series of modifications to yield the final, active hormone. mhmedical.comwikipedia.org

The synthesis of Phenypressin is confined to specific neuronal populations within the hypothalamus. mdpi.comnih.gov Drawing parallels with arginine vasopressin, the expression of the Phenypressin precursor gene occurs in the large-bodied neurons known as magnocellular neurosecretory cells. nih.govsemanticscholar.org These cells are primarily clustered in two distinct hypothalamic regions: the supraoptic nuclei (SON) and the paraventricular nuclei (PVN). oup.comnih.govwikipedia.org The axons of these neurons extend downwards, forming the hypothalamo-neurohypophysial tract, which terminates in the posterior lobe of the pituitary gland (the neurohypophysis). mhmedical.comoup.comwikipedia.org

The production of active Phenypressin from its precursor is a multi-step process involving enzymatic cleavage and chemical modification, collectively known as post-translational modifications. abcam.comthermofisher.com The initial protein synthesized from the mRNA transcript is a prepropeptide. publisherspanel.comnih.gov

Prepropeptide Structure : The vasopressin gene family, to which Phenypressin belongs, typically encodes a preprohormone composed of three domains: a signal peptide, the hormone itself (in this case, Phenypressin), a carrier protein known as neurophysin, and a C-terminal glycopeptide (analogous to copeptin in the AVP precursor). semanticscholar.orgnih.govmhmedical.com The signal peptide acts as a guide, directing the nascent protein into the endoplasmic reticulum for processing. publisherspanel.comunibe.ch

Proteolytic Cleavage : This is the process of breaking peptide bonds to cut the precursor into its functional parts. wikipedia.org

First, the N-terminal signal peptide is cleaved off within the endoplasmic reticulum, converting the prepropeptide into a propeptide (pro-phenypressin). publisherspanel.com

This propeptide is then subject to further proteolytic cleavage by enzymes, likely prohormone convertases, which separate the Phenypressin peptide from its associated neurophysin and the C-terminal glycopeptide. publisherspanel.comwikipedia.org This cleavage occurs within neurosecretory granules as they are transported down the axon. publisherspanel.commhmedical.com

Post-Translational Modifications : Beyond cleavage, other modifications are essential for the hormone's activity. wikipedia.orgnih.gov A crucial modification for neuropeptides like Phenypressin is C-terminal amidation. wikipedia.orgaimspress.com In this process, the C-terminal glycine (B1666218) residue in the precursor is enzymatically converted to an amide group (-NH2). This amidation is critical for the biological activity and stability of the hormone.

The sequence of these events ensures that the potent, active hormone is only finalized within the transport vesicles, preventing premature activity within the neuron's cell body.

Cellular Localization of Phenypressin Precursor Expression

Intracellular Transport and Granule Packaging of Phenypressin

Once the pro-phenypressin molecule is synthesized and folded in the endoplasmic reticulum, it must be packaged and transported to its release site in the posterior pituitary. publisherspanel.comwikipedia.org

The prohormone is moved from the endoplasmic reticulum to the trans-Golgi network. Here, it is sorted and packaged into specialized vesicles known as neurosecretory granules or dense-core vesicles. publisherspanel.comphysiology.org The associated neurophysin protein plays a critical role in this process, as it is believed to facilitate the proper targeting, packaging, and storage of the hormone within these granules. oup.comphysiology.org Inside the granules, Phenypressin is complexed with neurophysin, which may protect it from enzymatic degradation during its journey. oup.comphysiology.org

These granules are then transported from the hypothalamic cell body down the long axons that make up the hypothalamo-neurohypophysial tract. publisherspanel.comoup.com This movement, known as axonal transport, relies on the cell's cytoskeleton, specifically microtubules that act as tracks. wikipedia.orgnumberanalytics.com Motor proteins haul the neurosecretory granules along these microtubule tracks to the axon terminals located in the neurohypophysis, where they are stored until a signal for release is received. nih.govnumberanalytics.com The final proteolytic processing of the prohormone into active Phenypressin occurs during this transport phase. publisherspanel.com

Mechanisms Regulating Phenypressin Secretion from Neurohypophysis

The release of Phenypressin from the nerve terminals in the neurohypophysis is a tightly regulated process, triggered by specific physiological signals. mdpi.comnih.gov Given Phenypressin's identity as a vasopressin analogue, its secretion is presumed to be governed by the same stimuli that control AVP release. wikipedia.orgcreative-peptides.com

The primary stimuli for the secretion of vasopressin-family hormones are:

Increased Plasma Osmolality : The most potent stimulus is a rise in the osmotic pressure of the blood (hyperosmolality), which indicates a state of dehydration. mhmedical.comwikipedia.org This is detected by specialized osmoreceptor cells in the hypothalamus. mhmedical.com

Decreased Blood Volume or Pressure : A significant drop in blood volume or blood pressure, detected by baroreceptors in the heart and major arteries, also stimulates hormone release. wikipedia.org

When these stimuli are detected, the magnocellular neurons in the SON and PVN are excited, generating action potentials that propagate down their axons to the neurohypophysis. nih.gov The arrival of these electrical signals at the axon terminals triggers the opening of voltage-gated calcium channels. nih.gov The resulting influx of calcium into the terminals initiates the process of exocytosis, where the neurosecretory granules fuse with the cell membrane and release their contents—active Phenypressin, neurophysin, and the glycopeptide—into the bloodstream. mhmedical.comnih.gov

Other factors can also modulate this release, including dopamine (B1211576) and certain prostaglandins.

Molecular Pharmacology of Phenypressin

Receptor Binding and Interaction Profiles of Phenypressin

As an analog of AVP, phenypressin is expected to interact with the family of vasopressin and oxytocin (B344502) receptors. mdpi.com These receptors, despite sharing structural similarities, are distinct in their tissue distribution and the physiological responses they mediate. mdpi.com The specific affinity and selectivity of phenypressin for these receptor subtypes determine its functional effects.

Phenypressin interacts with the three main subtypes of vasopressin receptors: V1aR, V1bR, and V2R. mdpi.com These receptors are coupled to different G proteins and thus trigger distinct signaling cascades. The V1a receptor is primarily found on vascular smooth muscle cells, platelets, and in the brain, where it mediates vasoconstriction, blood clotting, and social behaviors. mdpi.com The V1b receptor is expressed in the anterior pituitary and pancreas, regulating the secretion of adrenocorticotropic hormone (ACTH). mdpi.com The V2 receptor is predominantly located in the kidney tubules and is the primary mediator of the antidiuretic effects of vasopressin. mdpi.comwikipedia.org

The vasopressin and oxytocin systems exhibit considerable cross-reactivity due to the high degree of structural homology between the peptides and their respective receptors. nih.govnih.gov Phenypressin, being structurally similar to both AVP and oxytocin, is anticipated to bind to the oxytocin receptor (OXTR). aimspress.com The oxytocin receptor, when activated, mediates a range of functions including uterine contractions, lactation, and various social behaviors. unibe.ch The extent of this cross-reactivity is crucial, as the activation of OXTR by a vasopressin analog can lead to physiological effects typically associated with oxytocin. aimspress.com Research on conopressin-T, a related peptide, has shown binding affinity for both the V1a receptor and the oxytocin receptor, supporting the likelihood of similar cross-reactivity for phenypressin. uq.edu.au However, specific quantitative data on the binding affinity of phenypressin for the OXTR remains to be fully elucidated.

A complete quantitative analysis, which would involve determining the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of phenypressin for each receptor subtype, is essential for a precise understanding of its pharmacological profile. pharmacologycanada.orgscielo.br Such data allows for a direct comparison of its affinity for V1aR, V1bR, V2R, and OXTR, thereby predicting its potency and potential for specific or mixed agonist/antagonist effects at these targets. Despite the recognized importance of such data, specific Ki or Kd values for phenypressin are not specified in the reviewed scientific literature. The table below summarizes the expected interactions based on its classification as a vasopressin-family peptide.

| Receptor Subtype | Expected G-Protein Coupling | Primary Location | General Function |

|---|---|---|---|

| Vasopressin V1a (V1aR) | Gq/11 | Vascular Smooth Muscle, Platelets, Brain | Vasoconstriction, Social Behavior |

| Vasopressin V1b (V1bR) | Gq/11 | Anterior Pituitary, Pancreas | ACTH Secretion |

| Vasopressin V2 (V2R) | Gs (primarily), Gq/11, G12/13 | Kidney Collecting Ducts | Antidiuresis (Water Reabsorption) |

| Oxytocin (OXTR) | Gq/11, Gi/o | Uterus, Mammary Glands, Brain | Uterine Contraction, Social Bonding |

Cross-Reactivity with Oxytocin Receptor (OXTR)

Post-Receptor Signaling Pathways Activated by Phenypressin

Upon binding of phenypressin to its target receptors, a conformational change is induced, initiating a cascade of intracellular events. wikipedia.org These signaling pathways are dictated by the specific type of G protein the receptor is coupled to. numberanalytics.comnih.gov

The interaction of phenypressin with vasopressin and oxytocin receptors triggers signaling through heterotrimeric G proteins. nih.gov These proteins consist of α, β, and γ subunits. nih.gov In its inactive state, the Gα subunit is bound to guanosine (B1672433) diphosphate (B83284) (GDP). wikipedia.org Receptor activation by a ligand like phenypressin causes the Gα subunit to release GDP and bind guanosine triphosphate (GTP), leading to its dissociation from the Gβγ dimer. wikipedia.org Both the Gα-GTP complex and the Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins. numberanalytics.com

The specific pathway activated depends on the receptor subtype:

V1aR, V1bR, and OXTR predominantly couple to the Gq/11 family of G proteins. wikipedia.orgscispace.comderangedphysiology.com

V2R primarily couples to the Gs G protein. mdpi.compixorize.com There is also evidence that the V2 receptor can promiscuously activate other G protein families, including Gq/11 and G12/13. biorxiv.org

OXTR can also couple to Gi/o proteins, which inhibit adenylyl cyclase. nih.govunibe.ch

The activation of different G proteins by phenypressin leads to distinct secondary messenger cascades.

Gq/11-Mediated Pathway (via V1aR, V1bR, OXTR): The activation of Gq/11 proteins stimulates the effector enzyme phospholipase C (PLC). wikipedia.orgnih.gov PLC acts on the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), cleaving it into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgwikipedia.org IP3 is a soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. researchgate.netpancreapedia.org This binding triggers the release of stored Ca2+, causing a rapid increase in the intracellular calcium concentration. pancreapedia.orgnih.gov The elevated Ca2+, along with DAG, co-activates members of the Protein Kinase C (PKC) family, which then phosphorylate various cellular proteins to elicit a physiological response, such as smooth muscle contraction. wikipedia.org

Gs-Mediated Pathway (via V2R): The Gs alpha subunit, when activated, stimulates the enzyme adenylyl cyclase. mdpi.compixorize.com This enzyme catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), another key second messenger. mdpi.com cAMP's primary downstream effector is Protein Kinase A (PKA). pixorize.com Activation of PKA leads to the phosphorylation of target proteins that mediate the receptor's ultimate effects. pixorize.com In the kidney, for example, PKA phosphorylates aquaporin-2 water channels, promoting their insertion into the cell membrane and increasing water reabsorption. mdpi.comwikipedia.org

The table below outlines the primary signaling cascades initiated by phenypressin binding.

| Receptor/G-Protein | Effector Enzyme | Second Messengers | Primary Downstream Kinase | Key Cellular Outcome |

|---|---|---|---|---|

| V1aR, V1bR, OXTR (via Gq/11) | Phospholipase C (PLC) | IP3 and Diacylglycerol (DAG) | Protein Kinase C (PKC) | Intracellular Ca2+ Mobilization, Smooth Muscle Contraction |

| V2R (via Gs) | Adenylyl Cyclase | Cyclic AMP (cAMP) | Protein Kinase A (PKA) | Increased Water Permeability (Antidiuresis) |

G Protein-Coupled Receptor Signaling Mechanisms

Comparative Receptor Selectivity and Potency of Phenypressin with Other Neurohypophysial Peptides

Phenypressin, a naturally occurring analogue of arginine vasopressin (AVP) found in some marsupials, exhibits a distinct pharmacological profile compared to other neurohypophysial peptides like AVP and oxytocin. physiology.orgnih.gov Its unique structure, specifically the substitution of tyrosine (Tyr) at position 2 with a phenylalanine (Phe) residue, is the primary determinant of its altered receptor selectivity and potency. nih.govuq.edu.au Phenypressin's formal designation is [Phe²]-arginine-vasopressin. nih.gov

Neurohypophysial peptides exert their effects by binding to a family of four closely related G-protein-coupled receptors (GPCRs): the vasopressin V1a, V1b, and V2 receptors, and the oxytocin receptor (OTR). nih.govguidetopharmacology.org The physiological response to a given peptide is dictated by its specific binding affinity (how strongly it binds) and functional potency (how effectively it activates the receptor) at each of these subtypes.

Detailed research findings indicate that Phenypressin acts as an agonist at vasopressin receptors, but with a potency and selectivity profile that diverges from that of AVP. The primary functional data for Phenypressin comes from comparative in vivo assays that measure its pressor and antidiuretic activities, which are mediated by the V1a and V2 receptors, respectively.

Research Findings on Potency

Studies comparing the pharmacological properties of Phenypressin to AVP have revealed a significant reduction in both pressor and antidiuretic activities. nih.gov In rat-based bioassays, the pressor activity (a measure of V1a receptor-mediated vasoconstriction) of Phenypressin was found to be 130 units/µmol. This is a more than threefold reduction compared to the 435 units/µmol activity of AVP. nih.gov

Its antidiuretic activity (a measure of V2 receptor-mediated water reabsorption in the kidneys) was measured at 375 units/µmol. nih.gov While this is also a reduction from AVP's 435 units/µmol, the decrease is much less pronounced than that observed for the pressor activity. nih.gov This suggests that the substitution of Tyr² with Phe² has a more substantial impact on the interaction with the V1a receptor than with the V2 receptor. The tyrosine residue at position 2 in AVP is considered a key contributor to the pressor response. nih.govmdpi.com

| Peptide | Pressor Activity (V1a-mediated) (units/µmol) | Antidiuretic Activity (V2-mediated) (units/µmol) | Source |

|---|---|---|---|

| Arginine Vasopressin (AVP) | 435 | 435 | nih.gov |

| Phenypressin | 130 | 375 | nih.gov |

This interactive table summarizes the comparative in vivo potencies of Phenypressin and Arginine Vasopressin.

Receptor Selectivity Profile

The data indicates that while Arginine Vasopressin is a non-selective agonist with high potency at both V1a and V2 receptors, Phenypressin displays a degree of selectivity for the V2 receptor over the V1a receptor. nih.govderangedphysiology.com The ratio of antidiuretic-to-pressor activity for AVP is approximately 1:1. For Phenypressin, this ratio shifts to approximately 2.9:1, highlighting its relative preference for V2-mediated effects.

While specific in vitro binding affinity (Kᵢ) and functional potency (EC₅₀) values for Phenypressin are not widely available in the literature, the selectivity of related neurohypophysial hormones, AVP and Oxytocin, has been well-characterized. This context helps to frame the profile of Phenypressin. AVP generally binds with high, nanomolar affinity to V1a, V1b, and V2 receptors, and also binds to the OTR. guidetopharmacology.orgsigmaaldrich.com Oxytocin binds with the highest affinity to its own receptor but retains significant affinity for the AVP V1a receptor, contributing to physiological cross-talk between the two systems. physiology.orgsigmaaldrich.com

| Peptide | Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Source |

|---|---|---|---|---|

| Arginine Vasopressin (AVP) | Human V1a | ~1-2 | ~0.2-0.8 | researchgate.netacs.org |

| Human V2 | ~0.5-1 | ~0.1-0.5 | researchgate.netacs.org | |

| Human OTR | ~20-40 | ~20-100 | researchgate.netacs.org | |

| Oxytocin (OT) | Human V1a | ~50-500 | ~100-500 | researchgate.netacs.org |

| Human V2 | >1000 | >1000 | ||

| Human OTR | ~1-5 | ~1-10 | researchgate.netacs.org |

This interactive table provides representative in vitro binding affinities and functional potencies for the reference peptides Arginine Vasopressin and Oxytocin at human receptors. Note: Values are approximate ranges compiled from multiple sources and may vary based on assay conditions. Data for Phenypressin is not included due to its absence in the reviewed literature.

The structural similarity between Phenypressin and AVP, particularly the retention of Phenylalanine at position 3 and Arginine at position 8, suggests that Phenypressin likely has low affinity for the Oxytocin Receptor, similar to AVP. physiology.org The key takeaway from the available data is that the single amino acid substitution at position 2 in Phenypressin significantly reduces its potency at the V1a receptor while largely preserving its potency at the V2 receptor, thereby conferring a more selective pharmacological profile compared to the non-selective actions of Arginine Vasopressin.

Comparative Endocrinology and Evolutionary Perspectives of Phenypressin

Phylogenetic Distribution and Species Specificity of Phenypressin

Phenypressin ([Phe2]-Arg8-vasopressin) has a notably restricted phylogenetic distribution, being primarily identified in certain species of Australian marsupials, particularly within the family Macropodidae. wikipedia.orgmdpi.com Research has confirmed its presence in several macropod species, including the red kangaroo (Macropus rufus), the eastern grey kangaroo (Macropus giganteus), the tammar wallaby (Macropus eugenii), the western gray kangaroo (Macropus fuliginosus), and the quokka wallaby (Setonix brachyurus). wikipedia.orgmdpi.comnovoprolabs.comresearchgate.net

In contrast to placental mammals, which typically possess arginine vasopressin and oxytocin (B344502), Australian marsupials exhibit a more complex array of neurohypophysial hormones. wikipedia.orgnih.gov In the species where it is found, phenypressin coexists with other vasopressin-like peptides, such as lysipressin. nih.gov However, studies have indicated that phenypressin is often less abundant than these other related peptides within the pituitary glands of these marsupials. wikipedia.orgmdpi.com The specificity of phenypressin to the Macropodidae family suggests a more recent evolutionary origin following the divergence of this group from other marsupial lineages. While other marsupial families possess different vasopressin-like peptides, phenypressin has not been specifically identified outside of the macropods. wikipedia.org

| Species | Family | Presence of Phenypressin | Reference |

| Red Kangaroo (Macropus rufus) | Macropodidae | Yes | wikipedia.org, novoprolabs.com |

| Eastern Grey Kangaroo (Macropus giganteus) | Macropodidae | Yes | wikipedia.org |

| Tammar Wallaby (Macropus eugenii) | Macropodidae | Yes | wikipedia.org, novoprolabs.com |

| Western Gray Kangaroo (Macropus fuliginosus) | Macropodidae | Yes | novoprolabs.com |

| Quokka Wallaby (Setonix brachyurus) | Macropodidae | Yes | researchgate.net |

| North American Opossum (Didelphis virginiana) | Didelphidae | No (has lysipressin) | nih.gov, publisherspanel.com |

| South American Opossums | Didelphidae | No (has lysipressin) | nih.gov |

Evolutionary Divergence within the Vasopressin/Oxytocin Peptide Family

The vasopressin/oxytocin superfamily of peptides is ancient, with origins tracing back to a common ancestral gene that existed over 500 million years ago. publisherspanel.comnih.gov In most vertebrates, this gene duplicated and diverged to give rise to two distinct lineages: a vasopressin-like line primarily involved in osmoregulation and a more neutrally charged oxytocin-like line associated with reproductive functions. publisherspanel.comphysiology.org The ancestral peptide for vertebrates is considered to be arginine vasotocin (B1584283) (AVT), which is found in most non-mammalian vertebrates. oup.comoup.com

The evolutionary trajectory in marsupials, however, displays a unique divergence from that of eutherian (placental) mammals. It is hypothesized that in the marsupial lineage, the primordial vasopressin gene underwent duplication, leading to the presence of multiple pressor peptides in individual animals. nih.gov This is exemplified by the co-occurrence of lysipressin and phenypressin in Australian macropods. nih.gov This contrasts with most placental mammals, which typically express a single vasopressin-like peptide, arginine vasopressin (AVP). figshare.com

The evolution of these hormones is driven by single-point mutations in the genetic code, leading to amino acid substitutions in the nonapeptide sequence. uu.nl The emergence of phenypressin, differing from AVP by a single amino acid at position 2, is a clear example of this molecular evolution in action. wikipedia.org Furthermore, Australian marsupials have retained the reptilian oxytocin-like hormone, mesotocin, whereas most placental mammals have oxytocin. nih.gov This highlights a broader pattern of distinct evolutionary pathways for neurohypophysial hormones in marsupials compared to their placental relatives.

Structural-Functional Correlates in Vertebrate Neurohypophysial Hormone Evolution

All neurohypophysial hormones are nonapeptides characterized by a six-amino-acid ring formed by a disulfide bond between cysteine residues at positions 1 and 6, and a three-amino-acid C-terminal tail. physiology.orgaimspress.com The amino acid at position 8 is a key determinant of a peptide's primary physiological action. A basic amino acid (like arginine or lysine) at this position confers vasopressin-like (pressor and antidiuretic) properties, while a neutral amino acid results in oxytocin-like (reproductive and social) functions. nih.govphysiology.org

Phenypressin, with the sequence Cys-Phe-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2, fits squarely into the vasopressin family due to the presence of arginine at position 8. wikipedia.org Its structure is highly similar to arginine vasopressin (Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2). The critical difference is the substitution of tyrosine with phenylalanine at position 2. wikipedia.org This substitution of one aromatic amino acid (tyrosine) for another (phenylalanine) is significant. While phenypressin retains pharmacological properties similar to AVP, such as effects on water reabsorption and vasoconstriction, the functional consequences of this specific substitution are a subject of ongoing research. wikipedia.org The evolution of receptor binding and sensitivity is a crucial aspect of this structural-functional relationship. During vertebrate evolution, changes in the distribution and sensitivity of receptors to neurohypophysial hormones have led to diverse physiological responses, from diuresis in teleost fish to antidiuresis in tetrapods in response to AVT. oup.comoup.com

Analogues and Variants in Non-Marsupial Species

While phenypressin is specific to macropod marsupials, the vasopressin/oxytocin family exhibits a variety of other natural analogues across the animal kingdom. Within marsupials themselves, American species possess lysipressin, which is also found alongside phenypressin in Australian macropods. nih.gov

In non-marsupial mammals, the landscape of neurohypophysial hormones, once thought to be highly conserved with just arginine vasopressin (AVP) and oxytocin (OT), is proving to be more varied with the advent of genomic sequencing. figshare.com For example, pigs and their relatives have lysine (B10760008) vasopressin (LVP) instead of AVP. figshare.com More recent genomic surveys have uncovered novel variants in other eutherian mammals, such as Thr4AVP in the tenrec (Echinops telfairi) and Leu3OT in the armadillo (Dasypus novemcinctus). figshare.com These discoveries underscore that the evolutionary diversification of these peptides is not exclusive to marsupials but is an ongoing process across different mammalian lineages.

| Peptide Name | Amino Acid Sequence | Key Species/Group | Reference |

| Phenypressin | Cys-Phe-Phe-Gln-Asn-Cys-Pro-Arg -Gly-NH2 | Macropod Marsupials | wikipedia.org, novoprolabs.com |

| Arginine Vasopressin (AVP) | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg -Gly-NH2 | Most Mammals | nih.gov |

| Lysine Vasopressin (LVP) | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys -Gly-NH2 | Pigs, some marsupials | nih.gov, figshare.com |

| Arginine Vasotocin (AVT) | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg -Gly-NH2 | Non-mammalian vertebrates | oup.com |

| Oxytocin (OT) | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu -Gly-NH2 | Most Mammals | aimspress.com |

| Mesotocin | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Ile -Gly-NH2 | Non-mammalian vertebrates, marsupials | nih.gov |

| Thr4AVP | Cys-Tyr-Phe-Thr -Asn-Cys-Pro-Arg -Gly-NH2 | Tenrec | figshare.com |

| Leu3OT | Cys-Tyr-Leu -Gln-Asn-Cys-Pro-Leu -Gly-NH2 | Armadillo | figshare.com |

Preclinical Biological Activities and Mechanistic Investigations of Phenypressin

In Vitro Cellular Responses to Phenypressin

In vitro studies using isolated cells and tissues have been fundamental in characterizing the molecular pharmacology of Phenypressin. These investigations reveal its high selectivity and potency at specific vasopressin receptor subtypes, which in turn dictates its effects on intracellular signaling and cellular function.

The primary molecular target of Phenypressin is the vasopressin V1a receptor, a member of the G-protein coupled receptor (GPCR) family. Phenypressin acts as a potent and highly selective agonist at this receptor. Upon binding, it initiates a well-defined intracellular signaling cascade:

Receptor Activation and G-Protein Coupling: Phenypressin binding to the V1a receptor induces a conformational change, leading to the activation of the heterotrimeric G-protein, Gq/11.

Phospholipase C Activation: The activated alpha subunit of Gq/11 stimulates the membrane-bound enzyme Phospholipase C (PLC).

Second Messenger Generation: PLC catalyzes the hydrolysis of the membrane phospholipid, Phosphatidylinositol 4,5-bisphosphate (PIP2), into two key second messengers: Inositol (B14025) trisphosphate (IP3) and Diacylglycerol (DAG).

Downstream Effector Activation:

IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic Ca2+ concentration.

DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+, activates Protein Kinase C (PKC), which phosphorylates various target proteins, modulating further cellular activities.

This Gq/11-PLC-IP3/DAG signaling pathway is the canonical mechanism through which Phenypressin exerts its primary effects at the cellular level. Its selectivity for the V1a receptor means it has minimal activity on V2 receptors, which are typically coupled to Gs proteins and the adenylyl cyclase pathway.

The signaling cascade initiated by Phenypressin translates into distinct physiological responses in various cell types, primarily those expressing high levels of V1a receptors.

Smooth Muscle Cells: In vascular and uterine smooth muscle cells, the Phenypressin-induced rise in intracellular Ca2+ is the principal trigger for contraction. The elevated Ca2+ binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent cell contraction. This forms the basis of the compound's potent vasoconstrictor (pressor) and uterotonic activities observed in tissue bath experiments.

Hepatocytes: In liver cells (hepatocytes), V1a receptor activation by Phenypressin stimulates glycogenolysis. The Ca2+/PKC signaling cascade activates enzymes such as glycogen (B147801) phosphorylase, leading to the breakdown of glycogen and the release of glucose.

Platelets: Phenypressin can induce platelet aggregation via V1a receptors on the platelet surface, a process also dependent on the PLC-mediated increase in intracellular calcium.

The table below summarizes the key in vitro cellular responses to Phenypressin.

| Cell Type | Primary Receptor Target | Key Signaling Event | Observed Physiological Response |

|---|---|---|---|

| Vascular Smooth Muscle Cells | Vasopressin V1a Receptor | Increase in intracellular Ca²⁺ | Contraction (Vasoconstriction) |

| Uterine Myometrial Cells | Vasopressin V1a Receptor | Increase in intracellular Ca²⁺ | Contraction (Uterotonic effect) |

| Hepatocytes (Liver Cells) | Vasopressin V1a Receptor | Activation of Glycogen Phosphorylase | Glycogenolysis |

| Blood Platelets | Vasopressin V1a Receptor | Increase in intracellular Ca²⁺ | Aggregation |

Phenypressin-Induced Cellular Signaling Cascades

In Vivo Studies in Non-Human Animal Models

In vivo investigations have been crucial for understanding the systemic effects of Phenypressin and have revealed remarkable species-dependent differences in its pharmacological profile, highlighting its divergent roles in placental mammals versus marsupials.

In rodent models, such as the rat, Phenypressin functions as a classic selective V1a receptor agonist. Its physiological effects are dominated by its potent action on the cardiovascular system.

Pressor Activity: When administered systemically, Phenypressin elicits a strong and dose-dependent increase in arterial blood pressure. This pressor effect is a direct result of widespread vasoconstriction mediated by the activation of V1a receptors on vascular smooth muscle, consistent with in vitro findings.

Antidiuretic Activity: In stark contrast to its pressor effects, Phenypressin exhibits very weak antidiuretic activity in rodents. The antidiuretic effect of vasopressin analogues is mediated by V2 receptors in the kidney collecting ducts. Due to its low affinity for V2 receptors, Phenypressin is a poor antidiuretic agent compared to the endogenous hormone, Arginine Vasopressin (AVP), which is potent at both V1a and V2 receptors.

This dissociation between high pressor activity and low antidiuretic activity has made Phenypressin a valuable pharmacological tool for studying the independent roles of V1a and V2 receptor systems in rodents.

| Compound | Primary Receptor Activity | Pressor (V1a-mediated) Potency | Antidiuretic (V2-mediated) Potency |

|---|---|---|---|

| Phenypressin | Selective V1a Agonist | High | Very Low / Negligible |

| Arginine Vasopressin (AVP) | Non-selective V1a/V2 Agonist | High | High |

Research in marsupials has uncovered a fundamentally different physiological role for Phenypressin. In many marsupial species, including the tammar wallaby (Macropus eugenii), Phenypressin is not a synthetic tool but rather the endogenous neurohypophysial antidiuretic hormone, occupying the role that Arginine Vasopressin serves in most placental mammals.

Antidiuretic Function: In marsupials, the primary function of endogenous Phenypressin is the regulation of water balance. It acts on V2 receptors in the kidneys to increase water reabsorption from the collecting ducts, thereby producing concentrated urine and conserving body water. This antidiuretic response is the dominant physiological effect in these species.

Milk Ejection (Oxytocic) Activity: Phenypressin in marsupials also exhibits significant milk-ejecting activity, a function typically associated with Oxytocin (B344502). It binds to oxytocin receptors on myoepithelial cells surrounding the mammary alveoli, causing them to contract and expel milk. While it is effective, its potency as a milk-ejecting agent is generally less than that of Oxytocin itself.

This functional divergence demonstrates a remarkable example of molecular evolution, where a single peptide hormone has been co-opted for different primary functions in different mammalian lineages.

| Animal Group | Status of Phenypressin | Primary Physiological Role | Mediating Receptor(s) |

|---|---|---|---|

| Rodents (Placental Mammals) | Synthetic Analogue / Exogenous | Vasoconstriction (Pressor Effect) | V1a |

| Marsupials (e.g., Tammar Wallaby) | Endogenous Hormone | Antidiuresis (Water Retention) | V2, with secondary activity at Oxytocin receptors |

Structure Activity Relationship Sar Studies and Analogue Design for Phenypressin

Identification of Key Pharmacophores and Functional Residues of Phenypressin

A pharmacophore describes the essential spatial arrangement of molecular features necessary for biological activity. nih.gov For Phenypressin and related vasopressin-like peptides, the pharmacophore is a complex interplay of specific residues and conformational properties that dictate interaction with vasopressin and oxytocin (B344502) receptors.

The key functional residues and pharmacophoric features include:

The Cyclic Core: The 20-membered cyclic structure, formed by a disulfide bond between Cys¹ and Cys⁶, is fundamental for activity. nih.gov This ring constrains the peptide's conformation, presenting the other residues in an optimal orientation for receptor binding. nih.gov

Position 2: The substitution of Tyrosine (in AVP) with Phenylalanine (in Phenypressin) is the defining characteristic of this peptide. nih.gov The aromatic side chain at this position is a critical component of the pharmacophore, influencing receptor affinity and selectivity. Early studies on related peptides identified the aromatic group in this region as crucial for agonist activity. nih.gov

Position 3: Phenypressin features a Phenylalanine at position 3, which is also an aromatic residue. In contrast, oxytocin has an Isoleucine at this position. nih.gov This highlights the importance of aromaticity in the 2/3 position for vasopressin-like activity.

Position 8: The basic amino acid Arginine at position 8 is a primary determinant of vasopressin-like activity, distinguishing it from the oxytocin family which contains a neutral amino acid at this position. nih.govphysiology.org This residue is critical for interaction with vasopressin receptors (V1a, V1b, V2). mdpi.com

The C-terminal Tail: The tripeptide tail (Pro-Arg-Gly-NH2) is highly flexible and the residue at position 8 within this tail is critical for functional specificity. nih.gov

Strategies for Modulating Phenypressin Receptor Selectivity and Potency

The primary goal in designing analogues of Phenypressin and other vasopressin-like peptides is to create molecules with enhanced potency, greater selectivity for a specific receptor subtype (e.g., V1a vs. V2), and improved stability against enzymatic degradation. nih.gov This is achieved through various chemical modifications to the peptide structure.

The replacement of one or more amino acids with natural or non-natural counterparts is a cornerstone of peptide drug design. kpresearcherprofiles.org Such substitutions can dramatically alter the biological activity profile by changing properties like hydrophobicity, charge, and conformational preference. mdpi.comkarger.com

Key Findings from Analogue Studies:

Position 2 Substitutions: Studies on AVP analogues where position 2 is modified are directly relevant to Phenypressin. The substitution of this position with bulky, constrained amino acids like Indoline-2-carboxylic acid (Ica) has been shown to produce potent and selective antagonists of the oxytocin receptor. nih.gov This indicates that modifying the Phenylalanine at position 2 in Phenypressin could be a viable strategy for tuning receptor selectivity.

Position 8 Substitutions: Modifying the Arginine at position 8 is a well-established strategy. Replacing the naturally occurring L-Arginine with its stereoisomer, D-Arginine, and deaminating the N-terminal Cysteine of AVP leads to Desmopressin. researchgate.net This analogue exhibits significantly enhanced and prolonged antidiuretic (V2 receptor-mediated) activity with greatly reduced pressor (V1a receptor-mediated) effects.

Global Substitutions: The cumulative effect of multiple substitutions can lead to novel activity profiles. For example, the analogue [Mpa¹, Ica², Val⁴, D-Arg⁸]VP, which combines modifications at the N-terminus, position 2, position 4, and position 8, acts as a moderately potent and selective antioxytocic agent. nih.gov

Table 1: Impact of Amino Acid Substitutions on the Activity of Vasopressin/Phenypressin Analogues

Note: This analogue is based on an AVP scaffold but illustrates the effect of substitution at position 2, the key position differentiating Phenypressin.

The disulfide bridge (Cys¹-Cys⁶) that creates the cyclic structure is a target for modification to improve peptide stability. rsc.org Strategies include:

Ring Size Modification: Altering the number of amino acids within the cyclic portion can change the conformational constraints and impact receptor interaction.

Disulfide Bond Replacement: The disulfide bond can be susceptible to reduction in vivo, leading to loss of activity. mdpi.com Replacing it with more stable linkages, such as a thioether or an amide bond, can create analogues with longer plasma half-lives. rsc.org

Conformational Constraint: Cyclization is a powerful strategy to lock the peptide into a bioactive conformation, which can significantly increase both potency and receptor selectivity by reducing the entropic penalty of binding. nih.gov

Impact of Amino Acid Substitutions on Phenypressin Activity

Design and Synthesis of Phenypressin Analogues

The development of novel Phenypressin analogues follows a rational design and synthesis process. nih.gov

Design: The process often begins with the structure of a known active peptide like Phenypressin or AVP. researchgate.net Computational methods and SAR data are used to predict which modifications might lead to desired properties. nih.gov Techniques such as alanine (B10760859) scanning (systematically replacing each residue with alanine) or truncation studies can identify which residues are critical for activity and which can be modified. rsc.org

Synthesis: Phenypressin and its analogues are typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain attached to a solid resin support. researchgate.net The first chemical synthesis of Phenypressin was achieved in 1962. nih.gov Modern synthetic protocols allow for the efficient incorporation of non-natural amino acids and other chemical modifications. nih.gov Following cleavage from the resin, the linear peptide is cyclized, often through oxidation to form the disulfide bridge, and then purified, typically using high-performance liquid chromatography (HPLC).

Peptidomimetic Approaches to Phenypressin Receptor Ligands

While peptide analogues offer high specificity, they can suffer from poor oral bioavailability and rapid degradation by proteases. researchgate.net Peptidomimetics are compounds designed to mimic the essential pharmacophoric features of a peptide but with a modified, non-peptide backbone. jocpr.com This approach aims to create more "drug-like" molecules with improved stability and pharmacokinetic properties. jocpr.comunica.it

Strategies for developing peptidomimetics for vasopressin receptors include:

Backbone Modification: Altering the standard peptide backbone by introducing features like N-methylation, peptoids (where side chains are attached to the amide nitrogen), or β-amino acids can confer resistance to proteases. nih.govnih.gov

Turn Mimetics: Small organic scaffolds can be designed to mimic the secondary structures of peptides, such as β-turns, which are often crucial for receptor recognition. rsc.org

Non-Peptide Scaffolds: The ultimate extension of this approach is the development of entirely non-peptide small molecules that act as agonists or antagonists at vasopressin receptors. nih.gov These are often discovered through high-throughput screening or by designing molecules that present the key pharmacophoric groups in the correct three-dimensional orientation. The development of potent, non-peptide V2 receptor antagonists demonstrates the success of this strategy. mdpi.com

Table 2: List of Mentioned Compounds

Advanced Methodologies in Phenypressin Research

Analytical Techniques for Phenypressin Analysis

A variety of advanced analytical methods are employed to characterize Phenypressin, each providing unique insights into its physicochemical properties.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) in Phenypressin Purity and Identification

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools in the analysis of Phenypressin. phenomenex.commtoz-biolabs.comadvancechemjournal.com These techniques are instrumental in both the purification and identification of the peptide. eag.commoravek.comau.dk

The initial identification and characterization of Phenypressin involved the use of high-pressure liquid chromatography. wikipedia.org This technique allows for the separation of components within a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. advancechemjournal.commoravek.com In the context of Phenypressin, HPLC is crucial for assessing the purity of a sample, ensuring that it is free from contaminants or related peptide impurities. mtoz-biolabs.commoravek.com The process involves injecting a liquid sample into a column packed with a stationary phase, and a pump forces a liquid mobile phase through the column. phenomenex.comadvancechemjournal.com The separated components are then detected, often by UV-visible spectrophotometry. phenomenex.com

UHPLC represents a significant advancement over conventional HPLC, offering faster analysis times, higher resolution, and enhanced sensitivity. phenomenex.comeag.com This is achieved by utilizing columns with smaller particle sizes (less than 2 µm) and operating at much higher pressures. phenomenex.comeag.com The increased efficiency of UHPLC allows for more precise separation of complex mixtures, which is particularly advantageous when analyzing biological samples where Phenypressin may be present in low concentrations alongside other peptides. au.dkresearchgate.net The improved resolution and sensitivity of UHPLC are critical for the accurate quantification and identification of Phenypressin. phenomenex.comnih.gov

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Principle | Separation of components in a liquid sample by passing it through a column with a stationary phase. advancechemjournal.com | An advanced version of HPLC with smaller particle sizes and higher pressure for faster, higher-resolution separations. phenomenex.com |

| Particle Size | Typically 3–5 microns. phenomenex.com | Typically <2 microns. phenomenex.com |

| Pressure | Moderate pressure (up to 6000 psi). phenomenex.com | High pressure (up to 15,000 psi). phenomenex.com |

| Application in Phenypressin Research | Initial identification, purification, and purity assessment. moravek.comwikipedia.org | Enhanced separation efficiency, faster analysis, and higher sensitivity for complex samples. eag.comnih.gov |

Mass Spectrometry (MS, LC-MS, MALDI-TOF MS) for Phenypressin Structural Elucidation and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing critical information for the structural elucidation and quantification of molecules like Phenypressin. wikipedia.org When coupled with liquid chromatography (LC-MS), it becomes an exceptionally sensitive and specific tool for analyzing complex biological samples. mdpi.com

In the study of peptides, MS can determine the precise molecular weight of Phenypressin and, through fragmentation analysis (tandem MS or MS/MS), reveal its amino acid sequence. mdpi.comcurrenta.de This is achieved by ionizing the peptide and then separating the resulting ions based on their mass-to-charge ratio. wikipedia.org High-resolution mass spectrometry can provide highly accurate mass measurements, which aids in confirming the elemental composition of the peptide. currenta.de

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another valuable MS technique, particularly for the analysis of larger biomolecules. currenta.de In this method, the sample is co-crystallized with a matrix that absorbs laser light, leading to soft ionization of the analyte and minimizing fragmentation. currenta.de

The combination of LC with MS (LC-MS) is particularly powerful. researchgate.net LC separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. researchgate.net This approach allows for the detection and quantification of very low levels of Phenypressin in complex biological fluids. elifesciences.orgnih.gov

| Technique | Principle | Application in Phenypressin Research |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. wikipedia.org | Determines molecular weight and elemental composition. wikipedia.orgcurrenta.de |

| Tandem MS (MS/MS) | Fragments selected ions to obtain structural information. mdpi.com | Elucidates the amino acid sequence of Phenypressin. currenta.depittcon.org |

| LC-MS | Couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net | Quantifies low levels of Phenypressin in complex biological matrices. elifesciences.orgnih.gov |

| MALDI-TOF MS | A soft ionization technique that is well-suited for analyzing biomolecules. currenta.de | Analysis of Phenypressin with minimal fragmentation. currenta.de |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phenypressin Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional structure and dynamics of molecules in solution. researchgate.net For a peptide like Phenypressin, NMR can provide detailed insights into its conformation, which is crucial for understanding its biological function.

2D NMR experiments, such as COSY and NOESY, can be used to assign the resonances of the individual protons in the peptide and to identify protons that are close to each other in space. researchgate.net This information can then be used to calculate a three-dimensional structure of the peptide. researchgate.net Studies on related peptides like vasopressin have utilized NMR to understand their conformational equilibrium, such as the cis/trans isomerization of the Cys-Pro peptide bond. researchgate.net

NMR studies have also revealed that vasopressin-like peptides can exist in equilibrium between different conformations, such as open and folded ring structures. researchgate.net Furthermore, NMR can be used to study the interaction of Phenypressin with other molecules, such as its receptor, by observing changes in the NMR spectrum upon binding. nih.gov

Electrophoretic Techniques (Paper Chromato-electrophoresis, Capillary Electrophoresis) for Phenypressin Characterization

Electrophoretic techniques separate molecules based on their migration in an electric field. slideshare.net These methods have been instrumental in the characterization of Phenypressin.

Paper chromato-electrophoresis was one of the early techniques used in the discovery of Phenypressin. wikipedia.org This method combines the principles of paper chromatography and electrophoresis to separate complex mixtures. colby.edu It was noted that Phenypressin and arginine vasopressin have similar positions on paper chromato-electrophoresis, highlighting the need for complementary analytical techniques for their differentiation. wikipedia.org

Capillary electrophoresis (CE) is a more modern and high-resolution separation technique. In CE, the separation occurs in a narrow capillary tube, which allows for very efficient separations with small sample volumes. When coupled with mass spectrometry (CE-MS), it becomes a highly sensitive method for the analysis of peptides. acs.org Capillary electrophoresis has been used in combination with microdialysis to monitor neurotransmitters and peptides in the brain. acs.org

In Vivo Neurochemical Monitoring Techniques (Microdialysis, Biosensors) in Peptide Research

Understanding the in vivo release and dynamics of neuropeptides like Phenypressin is crucial for elucidating their physiological roles. Microdialysis and biosensors are two key techniques used for this purpose. nih.gov

Microdialysis is a sampling technique that allows for the collection of molecules from the extracellular fluid of living tissues. researchgate.netnih.gov A small probe with a semi-permeable membrane is inserted into the tissue of interest, and a physiological solution is perfused through the probe. researchgate.net Molecules from the extracellular fluid diffuse across the membrane into the perfusion fluid, which is then collected for analysis by sensitive techniques like LC-MS. nih.govnih.gov This method has been successfully used to monitor the in vivo release of various neuropeptides. elifesciences.orgacs.org

Biosensors are analytical devices that convert a biological recognition event into a measurable signal. aip.orgfrontiersin.org For peptide detection, biosensors can be designed with specific recognition elements, such as antibodies or aptamers, that bind to the target peptide. aip.orgmdpi.com This binding event can then be transduced into an electrical or optical signal. google.com While the development of continuous in vivo biosensors for peptides faces challenges, they hold great promise for real-time monitoring of neuropeptide dynamics. aip.org

Computational Chemistry and Structural Modeling of Phenypressin

Computational chemistry and molecular modeling provide powerful tools to complement experimental studies of Phenypressin. kallipos.gramazon.com These in silico approaches allow for the prediction and analysis of the peptide's structure, dynamics, and interactions with its receptor.

Methods such as molecular dynamics (MD) simulations can be used to study the conformational flexibility of Phenypressin and to explore its energy landscape. reddit.comnih.gov These simulations can provide insights into the different conformations the peptide can adopt and the transitions between them. researchgate.net

Structure-based drug design approaches can be employed if the three-dimensional structure of the Phenypressin receptor is known or can be modeled. tarosdiscovery.com This allows for the docking of Phenypressin into the receptor's binding site to predict the binding mode and identify key interactions. Ligand-based drug design methods, such as pharmacophore modeling, can be used when the receptor structure is unavailable. tarosdiscovery.com These methods use the structures of known active molecules to build a model of the essential features required for biological activity.

Computational tools can also be used to predict various properties of Phenypressin, such as its physicochemical characteristics and potential binding sites. kallipos.grzhanggroup.org The integration of computational and experimental data is crucial for a comprehensive understanding of Phenypressin's structure-function relationship. frontiersin.org

Quantum Chemical Calculations for Phenypressin Molecular Properties

Quantum chemistry, a field that applies quantum mechanics to chemical systems, provides powerful computational tools to investigate the molecular properties of peptides like Phenypressin. wikipedia.org These methods allow for the calculation of electronic structure and other properties at the atomic level, offering insights that complement experimental data. wikipedia.orgrsdjournal.org

One of the primary applications of quantum chemical calculations is the determination of a molecule's electronic structure, which involves solving the Schrödinger equation for the molecule's electrons. wikipedia.org This process, often employing approximations like the Born-Oppenheimer approximation, can predict molecular geometries, spectroscopic data, and thermodynamic properties. wikipedia.org For a peptide such as Phenypressin, this can translate to a deeper understanding of its conformational preferences and intrinsic stability.

Key molecular properties of Phenypressin that can be elucidated through quantum chemical calculations include:

Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.

Thermodynamic Parameters: Calculating properties such as the heat of formation and entropy. arabjchem.org

Electronic Properties: Determining the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding reactivity. arabjchem.org

Density Functional Theory (DFT) is a particularly prominent method used in these calculations, offering a balance between computational cost and accuracy for many molecular systems. arabjchem.orgaspbs.com By applying these theoretical methods, researchers can gain a fundamental understanding of Phenypressin's intrinsic characteristics, which is invaluable for interpreting experimental findings and guiding further research. rsdjournal.org

Molecular Dynamics Simulations of Phenypressin-Ligand and Phenypressin-Receptor Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational biology, providing a virtual microscope to observe the dynamic nature of biomolecular systems. nih.gov These simulations are instrumental in understanding how peptides like Phenypressin interact with ligands and their target receptors at an atomic level. nih.gov By simulating the movements of atoms over time, MD can reveal conformational changes, binding pathways, and the energetics of these interactions. nih.govmdpi.com

The process begins with a starting structure, often derived from experimental methods like X-ray crystallography or NMR spectroscopy, or increasingly from predictive models. mdpi.commdpi.com This structure is then placed in a simulated physiological environment, typically including water and ions, and for membrane-associated receptors, a lipid bilayer. zib.de The interactions between atoms are governed by a set of parameters known as a force field. nih.gov

In the context of Phenypressin, which is an analog of vasopressin, MD simulations are particularly insightful for studying its interactions with vasopressin receptors, such as the V1a and V2 receptors. researchgate.net Recent studies on the V2 receptor, for instance, have utilized MD simulations in conjunction with experimental techniques to probe the conformational changes that occur upon binding of different ligands, including agonists and antagonists. nih.gov These simulations can help to elucidate the structural basis for biased agonism, where a ligand preferentially activates one signaling pathway over another. nih.gov

Key insights from MD simulations of peptide-receptor interactions include:

Binding Pose Stability: Assessing the stability of the ligand's orientation within the receptor's binding pocket over time. chemrxiv.org

Interaction Fingerprints: Identifying key amino acid residues in the receptor that form persistent interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. mdpi.commdpi.com

Binding Free Energy Calculations: Using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to estimate the strength of the binding affinity between the peptide and its receptor. mdpi.com

Conformational Dynamics: Observing how the receptor and ligand change shape upon binding and how these changes might relate to receptor activation or inhibition. mdpi.comnih.gov

The data generated from these simulations can be extensive. For example, root-mean-square deviation (RMSD) plots are used to track the stability of the protein-ligand complex, while solvent accessible surface area (SASA) calculations can provide information about changes in the complex's exposure to the solvent. mdpi.com By decomposing the interaction energies, researchers can pinpoint which residues contribute most significantly to the binding. mdpi.com This detailed information is crucial for the rational design of new peptide analogs with improved affinity, selectivity, or functional properties. mdpi.com

In Silico Screening and Peptide Drug Design Methodologies

The discovery of novel therapeutic peptides has been significantly accelerated by the use of in silico screening and design methodologies. mdpi.comnih.gov These computational approaches allow for the rapid evaluation of large virtual libraries of peptides, identifying promising candidates for further experimental validation and reducing the time and cost associated with traditional drug discovery. nih.govplos.org

Structure-based virtual screening (SBVS) is a prominent technique where a library of peptides is computationally "docked" into the three-dimensional structure of a target protein. nih.govmdpi.com This process predicts the preferred binding orientation of each peptide and estimates its binding affinity using scoring functions. nih.gov For a peptide like Phenypressin, this could involve screening libraries of its analogs against the crystal structure of a vasopressin receptor to identify modifications that enhance binding. researchgate.net

A significant challenge in peptide screening is the inherent flexibility of peptides. nih.gov To address this, methods are being developed that reduce the conformational search space. One such approach leverages the observation that sequence fragments from existing proteins can often bind to a target with a similar conformation, thereby streamlining the screening process. nih.gov

The process of in silico peptide drug design often involves the following steps:

Target Identification and Structure Preparation: Obtaining a high-resolution 3D structure of the target receptor, for example, a vasopressin receptor. mdpi.com

Peptide Library Generation: Creating a virtual library of peptide candidates. This can range from simple modifications of a known peptide like Phenypressin to diverse, synthetically designed sequences.

Molecular Docking and Scoring: Docking the peptide library to the target receptor and ranking the peptides based on their predicted binding affinity and pose. nih.gov

Post-Docking Analysis and Refinement: Often, the top-ranked candidates from docking are subjected to more rigorous computational analysis, such as molecular dynamics simulations, to further evaluate their stability and interaction patterns. nih.govchemrxiv.org

Recent advancements have led to the development of integrated platforms and software specifically for peptide screening. For instance, the MDockPeP2_VS tool was developed for large-scale, structure-based in silico peptide screening. nih.gov Such tools can automate the process, making it more accessible and efficient. nih.gov The ultimate goal of these methodologies is to rationally design peptides with improved therapeutic properties, such as higher selectivity and better safety profiles compared to small-molecule drugs. nih.gov

Applications of Artificial Intelligence and Machine Learning in Peptide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide research and drug discovery by providing powerful tools for data analysis, prediction, and generation. nih.govpolifaces.de These technologies can handle the vast and complex datasets generated in peptide science, accelerating the identification and optimization of therapeutic peptides like Phenypressin. nih.govnih.gov

Machine learning models can be trained on existing peptide data to predict a wide range of properties. nih.gov In a classification context, an ML model might predict whether a peptide has a specific biological activity (e.g., antimicrobial, anticancer, or receptor binding). plos.orgfrontiersin.org In a regression setting, it could predict a quantitative value such as binding affinity or inhibitory concentration. plos.orgresearchgate.net

Key applications of AI and ML in peptide research include:

Predicting Bioactivity: ML models, such as support vector machines and random forests, are used to predict the therapeutic potential of peptides. nih.gov For example, models have been developed to predict antihypertensive peptides. researchgate.net

De Novo Peptide Design: Generative models, including variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new peptide sequences with desired properties. polifaces.de This moves beyond modifying existing peptides to exploring novel chemical space.

Optimizing Peptide Properties: AI can be used to optimize peptides for improved characteristics like stability, solubility, and cell penetration, which are common challenges in peptide drug development. polifaces.demdpi.com

Analyzing Simulation Data: Unsupervised deep learning methods are being applied to analyze the large datasets from molecular dynamics simulations, helping to identify subtle conformational changes and key interactions in protein-ligand complexes. rsc.org

Future Directions and Research Gaps in Phenypressin Studies

Elucidating Undiscovered Biological Roles and Novel Molecular Pathways of Phenypressin

The current understanding of Phenypressin's biological role is largely inferred from its similarity to arginine vasopressin (AVP), implicating it in the regulation of water balance and blood pressure. wikipedia.org However, pharmacological comparisons have revealed that Phenypressin has reduced antidiuretic and vasopressor activity compared to AVP. nih.gov This discrepancy is a significant research gap and strongly suggests that Phenypressin may have alternative or specialized physiological functions in the marsupial species where it is found, such as the tammar wallaby and red kangaroo. wikipedia.orgnih.gov

A crucial future direction is to investigate Phenypressin's role beyond osmoregulation and vasoconstriction. Research should focus on its potential involvement in marsupial-specific physiological processes. The broader vasopressin/oxytocin (B344502) peptide family is known to modulate complex social behaviors, learning, and memory. tandfonline.comfrontiersin.org Future studies could explore whether Phenypressin influences social bonding, maternal care, or stress responses in macropods, potentially revealing novel neuroendocrine pathways that have evolved in these species. Furthermore, investigating its function in the context of marsupial reproductive strategies, which often involve unique adaptations to environmental conditions, could uncover entirely new biological roles for this peptide.

Exploration of Novel Phenypressin Receptor Interactions and Downstream Signaling

Phenypressin's interaction with vasopressin receptors (V1a, V1b, and V2) remains almost entirely unexplored. The substitution of phenylalanine at position 2 is highly significant, as this position in AVP (Tyrosine) is known to be a key determinant for receptor binding and agonist selectivity. bioscientifica.com A major research gap is the lack of fundamental pharmacological data, including the binding affinities (Ki/Kd) of Phenypressin for each of the vasopressin receptor subtypes in marsupials.

Future research must prioritize the characterization of these ligand-receptor interactions. A particularly exciting avenue is the investigation of biased agonism. It is well-established that ligands can stabilize specific receptor conformations, preferentially activating certain downstream signaling pathways (e.g., G-protein-dependent) over others (e.g., β-arrestin-dependent). nih.govnih.govbiorxiv.org It is plausible that the structural alteration in Phenypressin could make it a naturally occurring biased agonist, producing a unique intracellular signaling footprint compared to AVP. Elucidating this could reveal novel mechanisms of signal transduction and explain how marsupials might fine-tune their physiological responses to this hormone.

Development of Highly Selective Phenypressin Receptor Probes and Ligands

The study of any receptor system is heavily reliant on the availability of selective pharmacological tools. mdpi.comnih.gov While a vast library of agonists and antagonists exists for mammalian AVP receptors, there are currently no known probes or ligands designed specifically for Phenypressin or its unique interaction with marsupial receptors. medchemexpress.comnih.gov This absence of dedicated research tools is a critical barrier to progress.

A primary future objective should be the synthesis and validation of such tools. This could involve several strategies:

Developing Phenypressin-based Probes: Synthesizing Phenypressin with a fluorescent tag or radiolabel would create a foundational probe to study receptor distribution and binding kinetics directly.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifying each amino acid residue of Phenypressin affects receptor binding and activity would provide a roadmap for designing potent and selective pharmacological tools.

These efforts would create an essential toolbox for definitively exploring the phenypressin system. mdpi.com

Advanced In Vivo Imaging and Quantification Techniques for Phenypressin Receptors

Advanced imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) have proven invaluable for the non-invasive, in vivo quantification of vasopressin receptors in the central nervous system and peripheral organs of rodents and primates. researchgate.netnih.govresearchgate.net These methods have linked receptor density and location to behavior and disease. nih.gov However, no such studies have ever been performed in marsupials. This represents a complete gap in our understanding of how Phenypressin receptors are distributed in the living brain and body of these animals.

A significant future direction is to adapt and apply these imaging modalities to marsupial models. This research would be contingent on the development of a suitable PET or SPECT radioligand, as discussed in the previous section. It is crucial to note that radioligands often exhibit different selectivity profiles across species, making it essential to validate a probe specifically for marsupial receptors. nih.gov Successful application of these techniques would allow researchers to map the density and distribution of Phenypressin receptors in species like the tammar wallaby, providing unprecedented insights into how this system is organized to regulate physiology and behavior.

Biotechnological Production and Sustainable Synthesis Methodologies for Phenypressin

The chemical synthesis of peptides is a cornerstone of neuroendocrine research. Traditionally, methods like solid-phase peptide synthesis (SPPS) have been resource-intensive, often relying on hazardous solvents. rsc.org While Phenypressin was first synthesized decades ago, its production has not been updated with modern, sustainable methodologies. nih.gov

The future of Phenypressin synthesis should align with the principles of green chemistry. Recent advancements in SPPS offer a clear path forward, incorporating strategies such as:

Greener Solvents: Replacing traditional solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives. euroapi.com